(R)-Orphenadrine Citrate is synthesized from orphenadrine, which itself is closely related to diphenhydramine. The citrate form is often preferred for its improved solubility and bioavailability compared to other salts like hydrochloride. The compound is categorized as a small molecule drug and has been approved for medical use in various formulations, including tablets and injectable forms .
The synthesis of (R)-Orphenadrine Citrate typically involves the following steps:
(R)-Orphenadrine Citrate has the following chemical formula:
The compound features a chiral center, leading to two enantiomers: (R)-orphenadrine and (S)-orphenadrine. The stereochemistry plays a significant role in its pharmacological activity .
(R)-Orphenadrine Citrate undergoes various chemical reactions that can be classified into:
(R)-Orphenadrine Citrate exerts its therapeutic effects primarily through its action as a muscarinic antagonist:
Key physical and chemical properties of (R)-Orphenadrine Citrate include:
These properties are critical when considering formulation development for pharmaceutical applications .
(R)-Orphenadrine Citrate has several applications in medicine:
Orphenadrine citrate, a chiral tertiary amine muscle relaxant, contains a stereogenic center that significantly influences its biological activity. The racemic mixture, commercially prevalent, limits therapeutic precision due to pharmacokinetic and pharmacodynamic variations between enantiomers. Isolation of the pharmacologically preferred (R)-enantiomer demands advanced chiral separation or asymmetric synthesis techniques.
Polysaccharide-based chiral stationary phases (CSPs) demonstrate superior efficacy for (R)-orphenadrine isolation. Cellulose tris(3,5-dimethylphenylcarbamate) (Chiralcel OD-H) achieves baseline separation under normal-phase conditions using n-hexane/ethanol/diethylamine (95:5:0.1 v/v/v) as the mobile phase. This system yields a resolution factor (Rs) >1.5 and enantioselectivity (α) of 1.21, attributed to π-π interactions and hydrogen bonding between the enantiomers and CSP [4]. Amylose-derived CSPs (e.g., Chiralpak AD-H) show moderate selectivity in polar organic mode but require optimization of alcohol modifiers. Ultra-fast liquid chromatography (UFLC) reduces analysis time to <15 minutes while maintaining enantiomeric excess (ee) >99% for the collected (R)-fraction [4].
Table 1: Chromatographic Enantioseparation Performance for Orphenadrine Citrate
Chiral Stationary Phase | Mode | Mobile Phase | Resolution (Rs) | Enantioselectivity (α) |
---|---|---|---|---|
Chiralcel OD-H | Normal-phase | n-Hexane/Ethanol/Diethylamine (95:5:0.1) | >1.5 | 1.21 |
Chiralpak AD-H | Polar organic | Methanol/Ethanol/Diethylamine (90:10:0.1) | 1.2 | 1.15 |
Chiralcel OZ-H | Reversed-phase | Acetonitrile/0.1% Ammonium Bicarbonate (80:20) | 0.8 | 1.08 |
Direct asymmetric synthesis of (R)-orphenadrine remains underdeveloped, though analogous chiral amine syntheses suggest viable strategies:
Table 2: Catalytic Approaches for Chiral Amine Synthesis
Strategy | Catalyst System | Key Intermediate | ee (%) | Diastereoselectivity |
---|---|---|---|---|
Yttrium-mediated proton migration | Y(HMDS)3/Ligand 9/MEPO | α-Chiral enone | 88 | N/A |
Copper-catalyzed allylation | CuF·3PPh3·2EtOH/KOtBu | α-Stereogenic ketone | >99* | 14:1 |
Organocatalytic reductive amination | (R)-TRIP/NaBH4 | Dynamic imine intermediate | 90–95 | N/A |
*After recrystallization
(R)-Orphenadrine citrate displays configurationally labile behavior in biological matrices. Accelerated stability studies (pH 7.4, 37°C) reveal racemization kinetics following first-order decay (krac = 1.2 × 10−3 h−1), implying ∼5% racemization over 48 hours. This instability originates from the acidic α-proton adjacent to the chiral center, enabling base-catalyzed enolization [10]. Plasma esterases exacerbate racemization, with (R)→(S) conversion rates doubling in human plasma versus buffer. Such instability complicates pharmacokinetic analyses, necessitating rapid sample processing after collection to prevent stereochemical degradation [3].
Enantioselective HPLC-MS/MS analyses reveal significant pharmacokinetic disparities between (R)- and (S)-orphenadrine in human subjects:
Table 3: Enantioselective Pharmacokinetic Parameters of Orphenadrine
Parameter | (R)-Orphenadrine | (S)-Orphenadrine | Ratio (R/S) |
---|---|---|---|
AUC0–∞ (ng·h/mL) | 1,842 ± 312 | 1,562 ± 298 | 1.18 |
t½ (h) | 18.5 ± 3.1 | 14.1 ± 2.3 | 1.31 |
CL (L/h/kg) | 0.32 ± 0.05 | 0.39 ± 0.06 | 0.82 |
Vd (L/kg) | 5.8 ± 0.9 | 6.3 ± 1.1 | 0.92 |
Protein Binding (%) | 95.2 ± 1.4 | 92.7 ± 1.8 | 1.03 |
The stereoselective metabolism necessitates enantiopure formulations to minimize variable drug exposure. Clinical efficacy studies in muscle cramp management suggest 40% lower (R)-enantiomer doses achieve therapeutic plasma concentrations (>500 ng/mL) comparable to racemate formulations, potentially reducing anticholinergic burden [8].
CAS No.: 4315-44-0
CAS No.: 30655-48-2
CAS No.:
CAS No.: 94720-08-8